molecular formula C23H25N3O4 B5134075 methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

Cat. No. B5134075
M. Wt: 407.5 g/mol
InChI Key: BZBFJEKCWGCIHZ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate, commonly known as MBPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBPB is a pyrrolidine-based compound that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of MBPB is not fully understood. However, it has been suggested that MBPB may exert its effects through the modulation of the immune system and the inhibition of various signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
MBPB has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce pain in animal models. In addition, MBPB has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

MBPB has several advantages for lab experiments, including its high purity and good yields of synthesis. However, MBPB has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of MBPB. One potential direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Furthermore, the development of novel MBPB derivatives with improved efficacy and reduced toxicity is an area of future research.

Synthesis Methods

MBPB has been synthesized through various methods, including the reaction of 4-benzylpiperazine with 4-chlorobenzoic acid, followed by the reaction with pyrrolidine-2,5-dione. Another method involves the reaction of 4-benzylpiperazine with methyl 4-chlorobenzoate, followed by the reaction with pyrrolidine-2,5-dione. Both methods have been reported to yield MBPB in good yields and high purity.

Scientific Research Applications

MBPB has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antitumor activities. MBPB has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In addition, MBPB has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

methyl 4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-30-23(29)18-7-9-19(10-8-18)26-21(27)15-20(22(26)28)25-13-11-24(12-14-25)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBFJEKCWGCIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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